n-(2,5-Dimethyl-4-nitrophenyl)acetamide chemical properties
n-(2,5-Dimethyl-4-nitrophenyl)acetamide chemical properties
An In-depth Technical Guide to N-(2,5-Dimethyl-4-nitrophenyl)acetamide
This guide provides a comprehensive technical overview of N-(2,5-Dimethyl-4-nitrophenyl)acetamide, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical properties, validated experimental protocols, and safety considerations to facilitate its effective application in a laboratory and industrial context.
Compound Identification and Structural Elucidation
N-(2,5-Dimethyl-4-nitrophenyl)acetamide is an aromatic organic compound belonging to the classes of amides and nitrobenzenes[1]. Its structure is characterized by a 2,5-dimethylphenyl ring substituted with a nitro group at the 4-position and an acetamido group at the 1-position.
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IUPAC Name : N-(2,5-Dimethyl-4-nitrophenyl)acetamide
The structural arrangement of the substituents on the benzene ring dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitro group and the electron-donating, sterically influential methyl and acetamido groups create a unique electronic environment.
Caption: 2D structure of N-(2,5-Dimethyl-4-nitrophenyl)acetamide.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, application, and integration into synthetic pathways. The properties for N-(2,5-Dimethyl-4-nitrophenyl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 6954-69-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][2][3] |
| Melting Point | 171-171.5 °C | [4] |
| Density | 1.247 ± 0.06 g/cm³ (predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 72.24 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | 2.17 (predicted) | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Purification
The primary route for synthesizing N-(2,5-Dimethyl-4-nitrophenyl)acetamide involves the acetylation of its corresponding aniline precursor, 2,5-Dimethyl-4-nitroaniline. This method is efficient and provides a high-purity product upon purification. An alternative, though less direct, pathway is the nitration of N-(2,5-dimethylphenyl)acetamide[6]. The acetylation of the aniline is generally preferred as it avoids the formation of multiple nitro-isomers which can be difficult to separate.
Experimental Protocol: Acetylation of 2,5-Dimethyl-4-nitroaniline
This protocol is based on standard laboratory procedures for the N-acetylation of anilines, analogous to the synthesis of similar substituted acetamides[7].
Materials:
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2,5-Dimethyl-4-nitroaniline
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Acetic anhydride
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Methylene chloride (or another suitable inert solvent)
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4-Dimethylaminopyridine (DMAP, catalytic amount) or concentrated Sulfuric Acid (catalytic amount)
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Water
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-Dimethyl-4-nitroaniline (1 equivalent) in methylene chloride.
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Addition of Reagents : Add acetic anhydride (1.2-1.5 equivalents) to the solution. To this mixture, add a catalytic amount of DMAP or a few drops of concentrated sulfuric acid. The use of a catalyst is crucial for driving the reaction to completion, especially with the deactivated aniline substrate.
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Reaction Execution : Stir the mixture at room temperature. For less reactive substrates or to increase the reaction rate, the mixture can be gently heated to reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate-hexane)[8]. The disappearance of the starting aniline spot indicates the reaction is complete.
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Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product into the organic layer. Wash the organic layer with water and then with brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification : Purify the crude N-(2,5-Dimethyl-4-nitrophenyl)acetamide by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a solid product.
Caption: General workflow for the synthesis of the target compound.
Reactivity and Potential Applications
The chemical behavior of N-(2,5-Dimethyl-4-nitrophenyl)acetamide is governed by its three key functional groups: the nitro group, the amide linkage, and the substituted aromatic ring.
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Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (NH₂) using standard reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation yields N-(4-amino-2,5-dimethylphenyl)acetamide, a valuable diamine intermediate. Such intermediates are frequently used in the synthesis of azo dyes, pigments, and pharmacologically active heterocyclic compounds[9].
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Hydrolysis of the Amide Group : The acetamido group can be hydrolyzed back to the parent aniline under acidic or basic conditions, although this typically requires harsh conditions (e.g., refluxing in strong acid or base)[6]. This reaction can be used to deprotect the amine if the acetyl group was used as a protecting group during a previous synthetic step.
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Aromatic Ring Substitution : The aromatic ring is deactivated towards further electrophilic aromatic substitution due to the potent electron-withdrawing effect of the nitro group.
Its primary utility lies in its role as a precursor. The reduction of the nitro group is the most common subsequent transformation, opening pathways to a variety of more complex molecules.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling N-(2,5-Dimethyl-4-nitrophenyl)acetamide and its precursors.
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Hazard Identification : While specific toxicity data for this compound is limited, related nitroaromatic and acetamide compounds can be harmful if swallowed, inhaled, or absorbed through the skin[10]. They may cause skin, eye, and respiratory tract irritation[10][11]. Some acetamides are suspected of causing cancer[12].
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Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood[10][11][13].
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First Aid Measures :
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place[1][2]. Keep away from strong oxidizing agents and incompatible materials[13][14]. Recommended storage temperature is often 2-8°C[1][2].
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[13].
Conclusion
N-(2,5-Dimethyl-4-nitrophenyl)acetamide is a well-defined organic compound with significant potential as a synthetic intermediate. Its preparation is straightforward via the acetylation of 2,5-dimethyl-4-nitroaniline. The presence of a reducible nitro group and a hydrolyzable amide linkage provides synthetic handles for the construction of more complex molecules, particularly in the fields of dye chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, synthetic methodologies, and safety protocols is essential for its effective and safe utilization in research and development.
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PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]
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Cheméo. N,N-Dimethyl-2-(4-nitro-phenyl)-2-phenyl-acetamide. [Link]
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